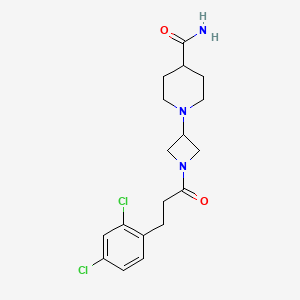

1-(1-(3-(2,4-Dichlorophenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide

Description

This compound features a hybrid structure combining an azetidine (4-membered ring) and a piperidine (6-membered ring) linked via a 3-(2,4-dichlorophenyl)propanoyl group. The 2,4-dichlorophenyl group is a common pharmacophore in medicinal chemistry, often associated with increased lipophilicity and receptor-binding affinity, as seen in cannabinoid receptor ligands like AM251 . The azetidine ring introduces conformational rigidity, which could influence target selectivity or pharmacokinetic properties.

Properties

IUPAC Name |

1-[1-[3-(2,4-dichlorophenyl)propanoyl]azetidin-3-yl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23Cl2N3O2/c19-14-3-1-12(16(20)9-14)2-4-17(24)23-10-15(11-23)22-7-5-13(6-8-22)18(21)25/h1,3,9,13,15H,2,4-8,10-11H2,(H2,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHRSVJCCPMZYJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2CN(C2)C(=O)CCC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-(3-(2,4-Dichlorophenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The key components include:

- Azetidine ring : A four-membered nitrogen-containing ring that is often involved in various pharmacological activities.

- Piperidine moiety : A six-membered ring that enhances the compound's ability to interact with biological targets.

- Dichlorophenyl group : Known for its role in enhancing lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is hypothesized that it may act as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways. The precise mechanism remains an area of active research.

Anticancer Potential

Recent studies have indicated that derivatives similar to this compound exhibit significant anticancer properties. For instance:

- Cytotoxicity Assays : Compounds with structural similarities have shown potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds often fall within the low micromolar range, suggesting strong antiproliferative effects .

Mechanisms of Induced Apoptosis

Research indicates that compounds like this one may induce apoptosis in cancer cells through:

- Cell Cycle Arrest : Treatment with related compounds has been shown to cause cell cycle arrest at the S and G2/M phases, leading to reduced cell proliferation .

- Apoptotic Pathways : Increased levels of pro-apoptotic proteins (e.g., Bax) and activation of caspase cascades have been observed, indicating that these compounds may trigger programmed cell death mechanisms in cancer cells .

Comparative Studies

A comparative analysis of various derivatives has been conducted to evaluate their biological activities. The following table summarizes some key findings:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 4e | MCF-7 | 0.28 | Induces apoptosis via Bax/Bcl-2 ratio increase |

| Compound 4i | HepG2 | 9.6 | Cell cycle arrest at G2/M phase |

| This compound | Various | TBD* | TBD* |

*TBD = To Be Determined based on further studies.

In Vivo Studies

In vivo studies have also been conducted using tumor-bearing mice models to assess the efficacy and targeting ability of related compounds. These studies have shown promising results in selectively targeting tumor cells while sparing normal tissues, which is crucial for minimizing side effects in cancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and inferred biological implications of the target compound with structurally related analogs:

Key Observations

Dichlorophenyl Substituent :

- The 2,4-dichlorophenyl group in the target compound and AM251 is linked to enhanced receptor-binding affinity, particularly in CNS targets like CB1. However, in chalcone derivatives, this group contributes to electronic properties relevant to material science .

Carboxamide vs. Carboxylic Acid :

- The carboxamide group in the target compound and ’s analog likely improves metabolic stability and passive diffusion compared to carboxylic acid derivatives (e.g., and ), which may exhibit higher polarity and lower blood-brain barrier penetration.

Azetidine vs. Piperidine/Pyrazole Cores :

- The azetidine ring in the target compound imposes greater conformational constraint than the piperidine or pyrazole cores in AM251 . This rigidity could enhance selectivity for specific targets but may also reduce synthetic accessibility.

Aryl Substituent Positioning: highlights that 2,6-aryl substituents on piperidine enhance biological activity , whereas the target compound’s dichlorophenyl is positioned on the propanoyl linker. This difference may shift target engagement profiles.

Functional Hybridization :

- The pyridazine-piperidine hybrid in demonstrates how heterocyclic fusion can diversify activity, suggesting that the target compound’s azetidine-piperidine linkage might similarly enable unique interactions.

Pharmacokinetic Considerations

- Metabolism : Carboxamide groups are less prone to hydrolysis than esters or carboxylic acids, as seen in AM251’s stability as a CB1 antagonist .

Q & A

Q. What are the key considerations in designing a synthesis protocol for 1-(1-(3-(2,4-Dichlorophenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide?

- Methodological Answer :

Synthesis requires multi-step organic reactions with controlled temperature, pH, and solvent selection. For example: - Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) or methanol are often used to enhance reactivity .

- Reaction monitoring : Thin-layer chromatography (TLC) is critical for tracking intermediate formation and ensuring purity .

- Purification : Column chromatography or recrystallization may be employed, followed by validation via HPLC and NMR to confirm structural integrity .

Q. Which analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : For detailed structural elucidation, particularly to confirm azetidine and piperidine ring conformations .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) and quantify impurities .

- Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

- Methodological Answer :

- Solubility screening : Test in solvents like DMSO, water, or ethanol, guided by the compound’s dichlorophenyl and carboxamide groups, which influence hydrophobicity .

- Stability studies : Conduct accelerated degradation tests under varying pH, temperature, and light exposure. Use HPLC to monitor decomposition products .

Advanced Research Questions

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer :

- Purity validation : Ensure batch-to-batch consistency using LC-MS to detect trace impurities that may interfere with bioassays .

- Stereochemical analysis : Confirm the absence of undesired stereoisomers via chiral HPLC or X-ray crystallography, as structural variations can drastically alter activity .

- Assay standardization : Replicate experiments under controlled conditions (e.g., cell lines, incubation times) to isolate confounding variables .

Q. What strategies optimize reaction conditions for higher yields in synthesizing this compound?

- Methodological Answer :

- Solvent optimization : Test alternatives like acetonitrile or dichloromethane (DCM) to improve cyclization efficiency .

- Temperature gradients : Use stepwise heating (e.g., 25°C to 80°C) to stabilize intermediates during azetidine ring formation .

- Design of Experiments (DOE) : Apply statistical models to simultaneously vary parameters (e.g., catalyst loading, reaction time) and identify optimal conditions .

Q. How can impurities be systematically identified and quantified in this compound?

- Methodological Answer :

- LC-MS/MS profiling : Compare fragmentation patterns with reference standards to identify byproducts (e.g., incomplete acylation or ring-opening derivatives) .

- Stability-indicating assays : Subject the compound to stress conditions (e.g., oxidative, thermal) and monitor degradation pathways .

Q. What computational approaches support the rational design of derivatives with enhanced activity?

- Methodological Answer :

- Quantum chemical calculations : Use density functional theory (DFT) to predict reactivity of the dichlorophenyl group and azetidine ring .

- Molecular docking : Screen derivatives against target proteins (e.g., enzymes or receptors) to prioritize synthesis of high-affinity analogs .

- Reaction path search algorithms : Implement tools like GRRM or AFIR to explore alternative synthetic routes computationally .

Q. What is the role of the dichlorophenyl group in modulating biological activity, and how can synergistic effects with other substituents be studied?

- Methodological Answer :

- Structure-Activity Relationship (SAR) studies : Synthesize analogs with halogen substitutions (e.g., fluoro, bromo) and compare potency in vitro .

- Co-crystallization studies : Resolve ligand-target complexes via X-ray crystallography to visualize interactions between the dichlorophenyl moiety and binding pockets .

- Free-energy perturbation (FEP) : Compute relative binding affinities of derivatives to predict synergistic substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.